molecular formula C9H9FO3 B6166015 2-fluoro-3-methoxy-4-methylbenzoic acid CAS No. 1427395-33-2

2-fluoro-3-methoxy-4-methylbenzoic acid

Cat. No.: B6166015
CAS No.: 1427395-33-2
M. Wt: 184.2
InChI Key:
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Description

2-Fluoro-3-methoxy-4-methylbenzoic acid is an organic compound belonging to the class of fluorobenzoic acids. It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-methoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reagents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium fluoride and potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Fluoro-3-methoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-3-methoxy-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

1427395-33-2

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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